molecular formula C16H19FN2OS2 B2607801 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1421531-56-7

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2607801
CAS No.: 1421531-56-7
M. Wt: 338.46
InChI Key: IGDMSUUQSAVLKL-UHFFFAOYSA-N
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Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. Its structure integrates a 4,5-dihydrothiazole (thiazoline) moiety, a piperidine ring, and a 2-fluorobenzoyl group, forming a multifunctional scaffold with significant potential in probing biological targets. The 4,5-dihydrothiazole ring is a privileged structure in drug design, frequently found in molecules exhibiting a range of pharmacological activities. Scientific literature indicates that this core heterocycle and its derivatives are investigated for their antimicrobial , anticancer , and anti-inflammatory properties. The presence of the thioether bridge linking the dihydrothiazole to the piperidine ring enhances the molecule's structural complexity and may influence its binding affinity and pharmacokinetic profile. Piperidine derivatives are common in pharmaceuticals and serve as key building blocks for modulating molecular properties and target engagement. The 2-fluorophenyl group introduces an electron-withdrawing element that can impact the molecule's electronic distribution, lipophilicity, and metabolic stability, factors critical for optimizing lead compounds in preclinical research. This compound is representative of a class of molecules studied for their ability to interact with enzymes and receptors. Research into analogous structures suggests potential as a tubulin polymerization inhibitor , a mechanism relevant for anticancer agent development, or as a modulator of various other biological targets. It is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities . Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS2/c17-14-4-2-1-3-13(14)15(20)19-8-5-12(6-9-19)11-22-16-18-7-10-21-16/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDMSUUQSAVLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, piperidine, and fluorobenzene derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the availability of raw materials, waste management, and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares features with several analogs (Table 1), including heterocycles, fluorinated aryl groups, and amine-based scaffolds:

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Predicted logP*
Target Compound Piperidine 2-fluorophenyl, dihydrothiazole-thioether ~350 (estimated) ~3.5
2-(4-(2,4-Difluorophenyl)...phenylethanone Triazole 2,4-difluorophenyl, sulfonylphenyl ~500 (estimated) ~2.8
Thiophen-2-yl (4-(4-(trifluoromethyl)...methanone Piperazine Trifluoromethylphenyl, thiophene ~400 (estimated) ~4.2
1-[5-(4-Hydroxyphenyl)...ethanone Pyrazole Hydroxyphenyl, thiophene, piperidine ~380 (estimated) ~2.0

Key Observations :

  • Fluorinated Aryl Groups: The target compound’s 2-fluorophenyl group increases lipophilicity compared to non-fluorinated analogs but is less lipophilic than trifluoromethyl-substituted derivatives (e.g., compound in ).
  • Heterocycles : Dihydrothiazole in the target compound may enhance hydrogen bonding compared to triazoles () or pyrazoles ().
  • Amine Scaffolds : Piperidine (target) vs. piperazine () alters basicity; piperazine’s additional nitrogen increases polarity and solubility.

Research Findings and Limitations

  • Data Gaps : Experimental data on the target compound’s solubility, CMC, and bioactivity are absent in the provided evidence. Comparisons rely on structural analogs and physicochemical predictions.
  • Methodological Insights : Spectrofluorometry and tensiometry () are viable for studying surfactant-like analogs, but applicability to the target compound requires validation.

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone represents a class of thiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N2OS3C_{19}H_{26}N_{2}OS_{3}, with a molecular weight of approximately 394.6 g/mol. Its structure includes a piperidine ring, a thiazole moiety, and a fluorophenyl group, which are critical for its biological properties.

PropertyValue
Molecular FormulaC19H26N2OS3
Molecular Weight394.6 g/mol
Structural FeaturesPiperidine, Thiazole, Fluorophenyl

Biological Activity Overview

Thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific compound exhibits potential in several areas:

  • Antimicrobial Activity : Compounds with thiazole structures are often associated with antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains due to its ability to disrupt cellular processes.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.
  • Enzyme Inhibition : The mechanism of action may involve the inhibition of specific enzymes or receptors. For example, compounds similar to this one have been reported to inhibit tyrosinase activity, which is relevant in conditions like hyperpigmentation and certain cancers .

Case Studies and Research Findings

Recent studies have provided insight into the biological effects of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound has significant inhibitory effects on cell viability in various cancer cell lines. The IC50 values indicate effective concentrations at which cell growth is inhibited without inducing cytotoxicity .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound might interact with key signaling pathways involved in apoptosis and cell cycle regulation. For instance, compounds with similar structures have been shown to modulate apoptotic markers such as caspases and Bcl-2 family proteins.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibitory effects on bacterial growth
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of tyrosinase activity

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic applications.

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